molecular formula C9H9N3O3 B1402940 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1350989-06-8

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1402940
CAS No.: 1350989-06-8
M. Wt: 207.19 g/mol
InChI Key: ZHNJLVWXIHKSLA-UHFFFAOYSA-N
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Description

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is a heterocyclic compound that features both pyrazine and azetidine rings

Scientific Research Applications

1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine-3-carboxylic acid can be synthesized via the cyclization of β-amino acids. The pyrazine ring can then be introduced through a coupling reaction with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

    Azetidine-3-carboxylic acid: Shares the azetidine ring but lacks the pyrazine moiety.

    Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the azetidine moiety.

    Aziridine-2-carboxylic acid: Similar in structure but contains a three-membered aziridine ring instead of the four-membered azetidine ring.

Uniqueness: 1-(Pyrazine-2-carbonyl)azetidine-3-carboxylic acid is unique due to the combination of the pyrazine and azetidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8(7-3-10-1-2-11-7)12-4-6(5-12)9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJLVWXIHKSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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